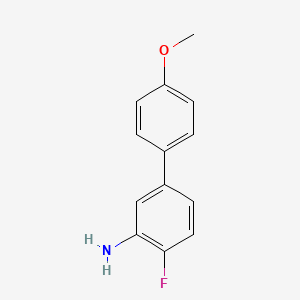

4-Fluoro-4'-methoxybiphenyl-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSFOQJWEGMVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 4 Methoxybiphenyl 3 Amine and Its Advanced Derivatives

Established Cross-Coupling Strategies for Biphenyl (B1667301) Amine Formation

The construction of the 4-Fluoro-4'-methoxybiphenyl-3-amine framework is primarily achieved through powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions catalyzed by transition metals, most notably palladium.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Optimization of Reaction Conditions and Catalyst Systems

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, including the core structure of this compound. acs.org This reaction creates the central C-C bond by coupling an aryl boronic acid or ester with an aryl halide or triflate. acs.orggre.ac.uk A plausible route to the target molecule involves the coupling of a suitably substituted fluorinated aniline (B41778) derivative with a methoxyphenylboronic acid, or vice-versa.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of several factors, including the palladium catalyst, the ligand, the base, and the solvent system. For electron-poor or sterically hindered substrates, such as some polyfluorinated biphenyls, the choice of a highly active catalyst system is crucial. acs.org Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org

Optimization studies for the synthesis of analogous substituted biphenyls, such as indazole derivatives, have shown that catalysts like PdCl2(dppf)·CH2Cl2 with a potassium carbonate base in a 1,4-dioxane/water solvent system can be effective. rsc.org For other fluorinated biphenyls, systems involving Pd(OAc)2 with ligands like PPh3, XPhos, or SPhos have been systematically evaluated to maximize conversion. acs.org The synthesis of polyfluorinated biphenyls often requires careful selection of the catalyst-ligand system to ensure high yields and avoid side reactions. acs.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of Substituted Biphenyls Data derived from studies on analogous structures.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71.4 | rsc.org |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 60 | High Conversion | acs.org |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 | researchgate.net |

| Pd(II) Complex | N,N,O-tridentate | LiOH·H₂O | MeOH/H₂O | Room Temp. | High | rsc.org |

Buchwald-Hartwig Amination Methodologies for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, representing a key strategy for introducing the amine group onto an aryl ring. wikipedia.orgorganic-chemistry.org In a synthesis of this compound, this reaction could be employed by first synthesizing a halogenated precursor, such as 3-bromo-4-fluoro-4'-methoxybiphenyl, and then coupling it with an ammonia (B1221849) equivalent or a protected amine. organic-chemistry.org

The development of this methodology has produced several generations of catalyst systems, each with broader substrate scope and milder reaction conditions. wikipedia.org The choice of phosphine ligand is critical, with bulky, electron-rich ligands such as XPhos, t-BuBrettPhos, and others showing high efficacy. acs.org The selection of the base (e.g., NaOt-Bu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also vital for achieving high yields. wikipedia.orgacs.org This method is widely used in the industrial preparation of pharmaceuticals due to its functional group tolerance and reliability. wikipedia.org

Cross-Electrophile Coupling Approaches in Biphenyl Synthesis

A more recent advancement in C-C bond formation is the cross-electrophile coupling (XEC), which couples two different electrophiles, such as two distinct aryl halides, using a catalytic system that involves the reduction of a transition metal catalyst, often nickel or iron. acs.orgorgsyn.org This approach bypasses the need to pre-form an organometallic nucleophile (like a boronic acid or organozinc reagent), which can be a significant advantage in terms of step economy and functional group compatibility. acs.orgchinesechemsoc.org

For the synthesis of a biphenyl scaffold, a nickel-catalyzed XEC could, for example, couple an iodo- or bromo-substituted fluoroaniline (B8554772) derivative with a bromo- or chloro-substituted anisole (B1667542) derivative in the presence of a reducing agent (e.g., zinc or manganese metal) or under electrochemical conditions. acs.orgorgsyn.org Ligand development, including bidentate nitrogen-based ligands (like bpy) and specialized phosphines, has been crucial to controlling selectivity and efficiency. orgsyn.orgchemrxiv.org

Directed Functionalization and Intramolecular Cyclization Pathways

Beyond the initial construction of the biphenyl amine, further derivatization can be achieved through selective C-H functionalization or by using the existing functional groups as handles for intramolecular cyclization reactions to build more complex, fused structures.

Selective C-H Functionalization and Subsequent C-N Bond Formation

Directing group-assisted C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized substrates. nih.govresearchgate.net In the context of biphenyl derivatives, a functional group on one ring can direct the selective activation of a C-H bond at a remote position, such as the meta-position of the second ring. nih.govescholarship.org For instance, a nitrile group, which can later be converted into an amine, has been shown to direct the meta-C-H olefination, acetoxylation, and iodination of biphenyl compounds. escholarship.orgnih.govescholarship.org This strategy allows for the late-stage introduction of various functional groups.

Cobalt-catalyzed reactions have also been developed for the C-H allylation of biphenyl amines, showing selectivity for the distal ring. acs.org These advanced methods provide pathways to novel derivatives of the core this compound structure, enabling the exploration of a wider chemical space for applications in materials science and medicinal chemistry.

Table 2: Strategies for Directed C-H Functionalization of Biphenyl Scaffolds

| Reaction Type | Catalyst System | Directing Group | Position Functionalized | Reference |

| Olefination/Acetoxylation | Palladium/2-pyridone | Nitrile | meta | escholarship.orgnih.gov |

| Iodination | Palladium/NIS | Nitrile | meta | escholarship.org |

| Allylation | Cobalt(II) | Amine | Distal Ring | acs.org |

| Chalcogenation | Palladium | Amine | Distal | researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems from Biphenyl Precursors

The 2-aminobiphenyl (B1664054) scaffold is a versatile precursor for the synthesis of carbazoles, a class of fused heterocyclic systems with important applications. Intramolecular oxidative cyclization, often catalyzed by transition metals, can forge a new C-N or C-C bond to create the fused ring system. For example, the intramolecular C-H amination of 2-aminobiphenyls can be catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) or iridium(III) complexes to yield carbazoles. researchgate.netresearchgate.net

Furthermore, β-aryl-β-amino acids, which can be derived from aminobiphenyls, are useful scaffolds that undergo various intramolecular cyclization reactions to produce a great diversity of heterocyclic derivatives with potential therapeutic properties. nih.gov These cyclization strategies significantly increase the structural complexity and offer routes to novel polycyclic aromatic compounds starting from biphenyl amine precursors. researchgate.net

Synthesis of Key Precursors and Analogues for this compound

The creation of this compound fundamentally relies on the successful synthesis of its core components. These precursors, primarily halogenated and methoxy-substituted biphenyl intermediates and derivatives of biphenyl carboxylic acids, are assembled through established and innovative chemical reactions.

Preparation of Halogenated and Methoxy-Substituted Biphenyl Intermediates

The synthesis of halogenated and methoxy-substituted biphenyls is a critical first step. The Suzuki-Miyaura cross-coupling reaction is a widely employed and effective method for forming the biphenyl scaffold. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative. nih.govrsc.org For instance, 2-fluoro-4-methoxybiphenyl (B13270615) can be synthesized by coupling 2-fluorophenylboronic acid with 4-bromoanisole (B123540) using a palladium catalyst and a base. smolecule.com Similarly, other fluorinated biphenyl compounds have been successfully synthesized with high yields using the Suzuki-Miyaura coupling of starting materials like 1-bromo-3,4-difluorobenzene with various arylboronic acids. nih.govacs.org

The reaction conditions for these couplings are crucial for achieving high yields and purity. Key parameters that are often optimized include the choice of palladium catalyst, the base (e.g., K₃PO₄), and the solvent system, which is often a mixture of an organic solvent like dioxane or tetrahydrofuran (B95107) and water. nih.govrsc.orgacs.org

Beyond the Suzuki-Miyaura reaction, other coupling methods like the Ullmann reaction, which uses a copper catalyst, have also been utilized for the synthesis of fluorinated biphenyls. rsc.org The introduction of the fluorine atom can also be achieved through metal-halogen exchange or nucleophilic substitution on a suitably activated precursor. smolecule.com

Derivatization from Biphenyl Carboxylic Acid Analogues

Another significant synthetic route involves the derivatization of biphenyl carboxylic acid analogues. For example, 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid can be prepared from 4-acetyl-3'-fluoro-4'-methoxybiphenyl through a haloform reaction using sodium hypobromite. prepchem.com This carboxylic acid can then serve as a versatile intermediate for further functionalization.

Amide derivatives can be synthesized from biphenyl carboxylic acids through standard coupling reactions. For instance, amide derivatives of 4′-(α-D-mannopyranosyloxy)biphenyl-3-carboxylic acid have been prepared using HATU-mediated coupling with various amines. nih.gov These reactions highlight the utility of the carboxylic acid group as a handle for introducing a wide range of substituents, thereby enabling the creation of a diverse library of biphenyl derivatives.

The conversion of a cyano group to a carboxylic acid or an amine also represents a key derivatization strategy. For example, 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing access to different classes of derivatives.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the focus of synthetic chemistry has shifted towards more efficient and environmentally benign methodologies. This trend is evident in the synthesis of this compound and its derivatives, with microwave-assisted synthesis and the use of ionic liquids emerging as prominent green chemistry approaches.

Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. derpharmachemica.comirjponline.org This technique has been successfully applied to the synthesis of various heterocyclic derivatives of biphenyls. For example, the synthesis of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) Current time information in Bangalore, IN.yu.edu.jomdpi.com-triazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comrsc.org-thiadiazoles was achieved in significantly shorter reaction times and with higher yields using microwave irradiation compared to conventional heating. derpharmachemica.com

The advantages of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and reduced side product formation. irjponline.org This technology has been employed in various reaction types, including Suzuki coupling reactions, to enhance their efficiency and facilitate parallel synthesis. gre.ac.uk

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| Synthesis of triazolothiadiazole derivatives | ~7 hours | 5 minutes | Higher | derpharmachemica.com |

| Suzuki coupling reactions | Several hours | Minutes | Often Improved | gre.ac.uk |

This table is for illustrative purposes and specific times and yields will vary depending on the exact reaction.

Application of Ionic Liquids in Selective Fluorination and Biphenyl Transformations

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis due to their low volatility, high polarity, and recyclability. mdpi.comnih.gov In the context of biphenyl synthesis, ILs have shown promise in promoting selective fluorination and other transformations.

ILs can act as effective media for both nucleophilic and electrophilic fluorination reactions. mdpi.comrsc.orgarkat-usa.org For instance, in electrophilic fluorination using reagents like Selectfluor™, the addition of an ionic liquid can accelerate the reaction and improve the yield of fluorinated products. nih.govarkat-usa.org The ionic liquid is thought to enhance the solubility and reactivity of the fluorinating agent. arkat-usa.org

Furthermore, ionic liquids like Et3N·5HF in combination with [emim][OTf] have been used for the fluorination of benzylic positions. beilstein-journals.org The unique properties of ionic liquids, such as their ability to form hydrogen bonds and their strong Coulombic interactions, can facilitate SN2 fluorination processes. mdpi.com

Table 2: Applications of Ionic Liquids in Synthesis

| Application | Type of Ionic Liquid | Role of Ionic Liquid | Potential Advantage | Reference |

| Electrophilic Fluorination | Imidazolium-based (e.g., [Bmim][BF4]) | Promoter/Co-solvent | Increased reaction rate and yield | nih.govarkat-usa.org |

| Nucleophilic Fluorination | Various | Catalyst/Promoter | Enhanced reactivity and selectivity | mdpi.com |

| Benzylic Fluorination | [emim][OTf] | Co-solvent | Facilitates fluorination | beilstein-journals.org |

This table provides examples, and the choice of ionic liquid is specific to the reaction.

Mechanistic Investigations and Reaction Dynamics

Catalytic Mechanisms in Palladium-Mediated Cross-Coupling Reactions

The synthesis of 4-Fluoro-4'-methoxybiphenyl-3-amine can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for the C-C bond formation to create the biphenyl (B1667301) core, and the Buchwald-Hartwig amination for the introduction of the amine group (C-N bond formation). libretexts.orglibretexts.org The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orglibretexts.orgwikipedia.org

The oxidative addition of an aryl halide to a Pd(0) complex initiates the cycle, forming a Pd(II) intermediate. libretexts.orglibretexts.org In the context of synthesizing the target molecule, this could involve the reaction of a substituted halo-benzene with a palladium catalyst. The subsequent step, transmetalation in a Suzuki-Miyaura coupling, involves the transfer of an organic group from an organoboron compound to the Pd(II) center. organic-chemistry.org For a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. libretexts.orgwikipedia.org The final step is reductive elimination, where the two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

Role of Ligand Design and Catalyst Loading in Turnover Frequency and Selectivity

The choice of ligand coordinated to the palladium center is critical in influencing the turnover frequency (TOF) and selectivity of the cross-coupling reaction. Ligands modify the steric and electronic properties of the catalyst, which in turn affects the rates of the individual steps in the catalytic cycle. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos, SPhos, BrettPhos), are often employed to enhance catalytic activity. nih.govresearchgate.net The steric bulk can promote reductive elimination, which is often the rate-limiting step, thus increasing the turnover frequency. researchgate.netresearchgate.net

Catalyst loading, typically expressed in mol % or ppm, also plays a significant role. acs.org While higher catalyst loadings can increase the reaction rate, they also increase costs and the amount of residual palladium in the product, which is a concern in pharmaceutical applications. acs.orgethz.ch Therefore, the development of highly active catalysts that can operate at low loadings is a key area of research. The efficiency of a catalyst is often measured by its turnover number (TON), which is the number of moles of product formed per mole of catalyst. wpi.edu

Table 1: Effect of Ligand and Catalyst Loading on a Model Suzuki-Miyaura Coupling Reaction

| Entry | Ligand | Catalyst Loading (mol %) | Solvent | Base | Yield (%) | TON |

| 1 | PPh₃ | 2 | Toluene | K₂CO₃ | 75 | 37.5 |

| 2 | XPhos | 0.5 | Dioxane | Cs₂CO₃ | 95 | 190 |

| 3 | SPhos | 0.5 | Toluene | K₃PO₄ | 92 | 184 |

| 4 | BrettPhos | 0.1 | t-BuOH | K₃PO₄ | 98 | 980 |

This table presents illustrative data for a generic Suzuki-Miyaura reaction to demonstrate the impact of ligand and catalyst loading. The specific values can vary significantly depending on the substrates and other reaction conditions.

Influence of Reaction Additives and Solvent Systems on Reaction Pathways

Additives, such as bases in Suzuki-Miyaura and Buchwald-Hartwig reactions, are crucial. The base activates the organoboron reagent in Suzuki coupling and deprotonates the amine in Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can affect the reaction rate and selectivity. nih.gov For instance, stronger bases are generally required for the amination of less reactive aryl chlorides. nih.gov Other additives, like silver salts, have been shown to act as co-catalysts or oxidants in certain C-H activation reactions, influencing the reaction mechanism. acs.orgnycu.edu.tw

Table 2: Effect of Solvent and Base on a Model Buchwald-Hartwig Amination

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | NaOt-Bu | 100 | 12 | 92 |

| 2 | Dioxane | Cs₂CO₃ | 110 | 18 | 88 |

| 3 | THF | K₃PO₄ | 80 | 24 | 75 |

| 4 | t-BuOH | K₃PO₄ | 100 | 16 | 95 |

This table provides illustrative data for a generic Buchwald-Hartwig amination to demonstrate the impact of solvent and base. The specific outcomes depend on the particular substrates and catalyst system used.

Detailed Analysis of C-H Activation and C-N Bond-Forming Mechanisms

The synthesis of this compound could also potentially involve a C-H activation/amination strategy, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. wpi.edu In such a scenario, a C-H bond on one of the aromatic rings would be directly converted to a C-N bond. wpi.edu Palladium catalysts are often used for these transformations. wpi.edursc.org

The mechanism of C-H activation can vary, with possibilities including concerted metalation-deprotonation (CMD), oxidative addition, and electrophilic substitution. rsc.org The presence of directing groups on the substrate can guide the catalyst to a specific C-H bond, leading to high regioselectivity. cnr.it For the formation of the C-N bond, the Buchwald-Hartwig amination provides a well-studied mechanistic framework. libretexts.orgwikipedia.org The key C-N bond-forming step is the reductive elimination from a palladium(II)-amido complex. The rate of this step is highly dependent on the ligand, with bulky ligands generally accelerating the reaction. researchgate.net

Stereochemical Considerations in Biphenyl Systems: Racemization and Atropisomerism

Biphenyls with bulky substituents at the ortho positions can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings. This phenomenon is known as atropisomerism. For this compound, the substituents are not in the ortho positions, so stable atropisomers at room temperature are not expected. However, the principles of atropisomerism are relevant to the broader class of substituted biphenyls.

In cases where atropisomers can be formed, the energy barrier to rotation determines their stability. If the barrier is high enough, the enantiomers can be isolated. Racemization, the process of converting an enantiomerically enriched sample into a racemic mixture, can occur if enough energy (e.g., heat) is supplied to overcome the rotational barrier. In the context of synthesis, the choice of catalytic system can sometimes influence the stereochemical outcome of reactions that produce chiral biphenyls.

Elucidation of Competing Side Reactions and Pathways for Byproduct Formation

Another potential side reaction is the formation of diaryl ether or aryl alcohol, especially when using aqueous bases or when the reaction is run for extended times at high temperatures. nih.gov Catalyst deactivation is also a significant issue, which can occur through various pathways, including the formation of inactive palladium black or off-cycle catalyst species. acs.orgacs.org Understanding these competing pathways is crucial for optimizing reaction conditions to favor the formation of the desired product, this compound. For instance, analysis of reaction mixtures by techniques like GC-MS can help identify byproducts and provide insights into the competing reaction pathways. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and predict various molecular properties. For 4-Fluoro-4'-methoxybiphenyl-3-amine, DFT calculations can elucidate its fundamental chemical nature. The optimized molecular structure can be compared with experimental data if available, often showing good agreement. nih.gov Key outputs from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity and kinetic stability. nih.gov

The substituents on the biphenyl (B1667301) scaffold—the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and amine groups—create a complex electronic landscape. DFT calculations can map the electron density distribution and electrostatic potential across the molecule.

Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. The locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Regioselectivity: The directing effects of the functional groups are critical in predicting the outcomes of chemical reactions, such as electrophilic substitution. The methoxy group typically directs electrophiles to the ortho and para positions, while the fluorine atom is a weak meta-director in some systems. DFT can quantify these effects by modeling the stability of reaction intermediates, helping to resolve the complex regiochemical outcomes that arise from these competing influences.

Transition States: For specific reactions, DFT can be used to calculate the structure and energy of transition states, providing insight into reaction mechanisms and activation barriers.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.netscirp.org This analysis is based on partitioning the crystal's electron density into molecular fragments. For a molecule like this compound, Hirshfeld analysis can identify and break down the contributions of different types of non-covalent interactions that stabilize the crystal packing.

Based on analyses of similar structures, the following interactions would be expected to be significant:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the fluorine, oxygen (methoxy), and the nitrogen atom itself can act as acceptors. Interactions such as N-H···N, C-H···O, and C-H···F are commonly observed. researchgate.netscirp.orgscirp.org

π-Interactions: π-π stacking interactions between the aromatic rings are often a key stabilizing feature in the crystal packing of biphenyl compounds. researchgate.netscirp.orgscirp.org

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, with specific patterns corresponding to different contact types. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling (Focus on Chemical Recognition Principles)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of recognition. tandfonline.com For this compound, docking studies could explore its potential as an inhibitor for various enzymes.

The modeling would focus on how the distinct chemical features of the ligand interact with the amino acid residues in the active site:

The biphenyl moiety can form hydrophobic and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine. tandfonline.com

The fluorine atom can participate in halogen bonding or other specific polar interactions. tandfonline.com

The methoxy and amine groups can act as hydrogen bond donors or acceptors. acs.org

By scoring these interactions, docking algorithms can estimate the binding free energy, providing a prediction of the ligand's potency.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a compound's chemical structure with its biological activity or physical properties, respectively. plos.org These studies are typically performed on a series of related compounds to derive a predictive model.

For a series of derivatives of this compound, a QSAR study would involve:

Calculating a set of molecular descriptors for each compound (e.g., lipophilicity (logP), electronic parameters, steric descriptors).

Measuring the biological activity of each compound (e.g., IC50 value against an enzyme).

Using statistical methods to build a regression model linking the descriptors to the activity. acs.orgplos.org

Such models are valuable for predicting the activity of untested analogs and for guiding the design of new compounds with improved potency or properties. plos.orgnih.gov For example, QSPR models can be used to estimate properties like aqueous solubility or diffusion coefficients.

Interactive Table: Representative Data from Computational Analyses

This table illustrates the types of data obtained from the computational methods discussed. The values are hypothetical examples for this compound, based on findings for structurally related molecules.

| Computational Method | Parameter | Hypothetical Value/Result | Significance |

| DFT (B3LYP/6-311G) | HOMO-LUMO Energy Gap | 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| DFT | Dihedral Angle | 35° | Defines the 3D shape of the molecule by showing the twist between the phenyl rings. researchgate.net |

| Hirshfeld Surface Analysis | H···H Contacts | 30% | Quantifies the percentage of the molecular surface involved in specific intermolecular contacts. nih.gov |

| Hirshfeld Surface Analysis | C-H···π Contacts | 15% | Highlights the importance of interactions with the aromatic system in crystal packing. researchgate.net |

| Molecular Docking | Binding Affinity (ΔG) | -8.5 kcal/mol | Predicts the strength of interaction with a hypothetical protein target; more negative values are better. |

| QSAR/QSPR | Predicted logP | 3.2 | Estimates the lipophilicity of the molecule, an important factor in drug-likeness and solubility. |

Chemical Transformations and Derivatization of 4 Fluoro 4 Methoxybiphenyl 3 Amine

Functionalization of the Amine Moiety

The primary amine group in 4-Fluoro-4'-methoxybiphenyl-3-amine is a key site for derivatization, allowing for the introduction of a wide array of functionalities and the construction of complex heterocyclic systems.

The amine functionality serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as triazoles and thiadiazoles. These ring systems are prevalent in pharmacologically active compounds.

Triazoles: A common strategy to form 1,2,3-triazoles involves the conversion of the primary amine to an azide (B81097), followed by a cycloaddition reaction. An efficient one-pot method for this transformation utilizes tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) to generate the aryl azide in situ, which then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable alkyne. This "click chemistry" approach is known for its high yields and mild reaction conditions. mit.edufrontiersin.orgontosight.aiacs.org For instance, reacting this compound with these reagents in the presence of a terminal alkyne would yield the corresponding 1,4-disubstituted 1,2,3-triazole derivative.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from aromatic amines typically proceeds through a thiosemicarbazide (B42300) intermediate. researchgate.net The amine group of this compound can be reacted with carbon disulfide in the presence of ammonia (B1221849), followed by the addition of hydrazine (B178648) hydrate (B1144303) to form the corresponding thiosemicarbazide. ehu.es This intermediate can then be cyclized with various reagents, such as carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid, to yield 2,5-disubstituted 1,3,4-thiadiazoles. nih.gov A study on the synthesis of related triazolothiadiazoles started from 5'‐fluoro‐2'‐methoxybiphenyl‐3‐carbohydrazide, which was converted to an oxadiazole and then a triazole-thiol, highlighting a pathway to more complex fused heterocyclic systems. researchgate.net

Table 1: General Methods for Heterocycle Formation from Aromatic Amines

| Heterocycle | General Method | Key Reagents | Intermediate |

| 1,2,3-Triazole | Diazotization and Azidation followed by Cycloaddition | tert-butyl nitrite, azidotrimethylsilane, Cu(I) catalyst, alkyne | Aryl azide |

| 1,3,4-Thiadiazole | Formation and Cyclization of Thiosemicarbazide | Carbon disulfide, hydrazine hydrate, carboxylic acid/dehydrating agent | Thiosemicarbazide |

Introduction of Diverse Chemical Tags and Probes

The amine group is a convenient handle for the attachment of various chemical tags and probes, which are essential tools in chemical biology for studying the distribution, and interactions of molecules. While specific examples for this compound are not extensively documented, standard bioconjugation techniques can be readily applied.

For instance, the amine can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates of fluorescent dyes, biotin, or other reporter molecules to form stable amide or thiourea (B124793) linkages, respectively. These tagged derivatives can then be used in a variety of biological assays. Furthermore, the amine can be functionalized with photoaffinity labels or cross-linking agents to identify binding partners in complex biological systems.

Modification of the Methoxy (B1213986) and Fluoro Substituents

The methoxy and fluoro groups on the biphenyl (B1667301) core also present opportunities for chemical modification, enabling the synthesis of derivatives with altered electronic and steric properties.

The methoxy group can be cleaved to unveil a phenolic hydroxyl group, which can significantly alter the biological activity and physicochemical properties of the molecule. Several reagents are known to effect the demethylation of aryl methyl ethers. google.com Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose. nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures.

For a molecule with multiple methoxy groups, regioselective demethylation can be a challenge. However, methods utilizing reagents like magnesium iodide have been shown to achieve regioselective demethylation in some cases. researchgate.net In the context of this compound, the resulting 4-Fluoro-4'-hydroxybiphenyl-3-amine would be a valuable intermediate for further functionalization of the newly formed phenolic group. For example, it could be used in the synthesis of novel ether or ester derivatives. farmaciajournal.com

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Highly effective, but can be harsh. |

| Pyridinium chloride | High temperature | Often used for less sensitive substrates. |

| Magnesium iodide (MgI₂) | Ionic liquid or other solvents | Can offer regioselectivity in certain cases. researchgate.net |

Halogen Exchange Reactions and Further Fluorination Strategies

The fluorine substituent on the biphenyl ring is generally stable. However, under specific conditions, halogen exchange (HALEX) reactions can be employed to replace it with other halogens, although this is less common for fluoroarenes compared to chloro- or bromoarenes. More relevant is the potential for further fluorination to introduce additional fluorine atoms, which can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule.

Direct fluorination of the aromatic ring is challenging. However, functionalization of the biphenyl core at other positions followed by a Balz-Schiemann reaction (diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt) or related modern fluorination methods could be a viable strategy to introduce additional fluorine atoms.

Palladium-Catalyzed Transformations for Advanced Functionalization of the Biphenyl Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the advanced functionalization of the biphenyl core of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The existing amine and fluoro groups can influence the regioselectivity of these transformations. The amine group can be a directing group in certain C-H activation reactions. More commonly, the biphenyl core can be further halogenated to introduce a reactive handle for cross-coupling. For instance, iodination or bromination of the biphenyl ring would provide a substrate for Suzuki-Miyaura, Buchwald-Hartwig amination, or other palladium-catalyzed reactions.

The Buchwald-Hartwig amination, for example, is a versatile method for the formation of C-N bonds and could be used to couple an aryl halide derivative of the core with various amines, anilines, or amides. mit.eduacs.orgresearchgate.netnih.govacs.org Similarly, the Suzuki-Miyaura coupling reaction would allow for the introduction of new aryl or vinyl groups by coupling a halogenated derivative with a boronic acid or ester. frontiersin.orgnih.gov These advanced functionalization strategies open up a vast chemical space for the synthesis of novel and complex derivatives of this compound. A palladium-catalyzed method has been reported for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation, starting from a 2-acetamino-2'-methoxybiphenyl, demonstrating the potential for intramolecular cyclization reactions on related scaffolds. nih.gov

Table 3: Palladium-Catalyzed Reactions for Biphenyl Core Functionalization

| Reaction | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | C-C |

| Buchwald-Hartwig Amination | Aryl halide + Amine/Amide | C-N |

| C-H Activation/Functionalization | Arene C-H bond + Coupling partner | C-C, C-Heteroatom |

Potential Applications in Advanced Materials and Chemical Technologies Chemical Focus

Utilization as Building Blocks in the Design of Optoelectronic Materials and Polymers

The bifunctional nature of 4-Fluoro-4'-methoxybiphenyl-3-amine, possessing both an amine group and a biphenyl (B1667301) structure, positions it as a valuable monomer for the synthesis of high-performance polymers, particularly polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. core.ac.uk

Fluorinated polyimides, in particular, are sought after for optoelectronic applications due to their improved optical transparency and lower dielectric constants. rsc.orgnih.gov The incorporation of fluorine atoms into the polymer backbone can reduce intermolecular charge transfer and enhance solubility, leading to materials with low optical loss and high clarity. rsc.orgtitech.ac.jp For instance, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), a structurally related fluorinated biphenyl diamine, exhibit low optical loss and allow for precise control of refractive indices, which are critical properties for optical waveguide materials. titech.ac.jpacs.org

Given that this compound is a diamine precursor, it can be inferred that it could be used in polycondensation reactions with dianhydrides to produce novel fluorinated polyimides. These resulting polymers would be expected to possess advantageous properties for optoelectronic components, such as flexible displays and optical communication systems. nih.govnih.gov The synthesis of polyamides from various aromatic diamines is another area where this compound could serve as a key building block. tandfonline.com

Interactive Data Table: Properties of Fluorinated Polyimides for Optoelectronics

| Property | Value | Significance in Optoelectronics | Reference |

| Optical Loss | As low as 0.3 dB/cm at 1.3 µm for 6FDA/TFDB polyimide | Low signal attenuation for data transmission | titech.ac.jp |

| Refractive Index Control | Controllable between 1.523 and 1.614 for copolyimides | Precise light guiding in waveguides | titech.ac.jp |

| Optical Transparency | Transmittance over 80% at 500 nm | High clarity for displays and optical components | nih.gov |

| Glass Transition Temperature (Tg) | Over 420 °C for some fluorene-containing polyimides | Thermal stability during device fabrication and operation | nih.gov |

| Dielectric Constant | 2.69–2.85 (at 1 MHz) for certain fluorinated polyimides | Reduced signal delay and crosstalk in microelectronics | rsc.org |

Integration into Fluorescent Materials and Scintillation Systems

The biphenyl core of this compound is a well-known fluorophore. Derivatives of this compound have been shown to be useful in the development of fluorescent materials and scintillators. For example, a closely related compound, 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine, is noted for its application in UV absorbing and fluorescent materials, as well as in scintillators. nih.gov Scintillators are materials that emit light when excited by ionizing radiation, and organic scintillators are often based on aromatic molecules.

The inherent fluorescence of the biphenyl scaffold, potentially enhanced by the methoxy (B1213986) group (an electron-donating group), suggests that polymers derived from this compound could also exhibit fluorescent properties. This opens up possibilities for its use in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Role as Precursors for Specialized Chemical Reagents and Catalysts in Synthetic Endeavors

The amine functionality of this compound makes it a versatile precursor for the synthesis of more complex molecules, including specialized reagents and ligands for catalysis. Biphenyl-containing phosphine (B1218219) ligands are widely used in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions which are fundamental in organic synthesis. nih.gov The specific substitution pattern of this compound could be exploited to create ligands with unique steric and electronic properties, potentially leading to catalysts with improved activity, selectivity, and substrate scope.

Furthermore, the amine group can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse range of chemical reagents. For instance, it can be diazotized and converted to other substituents, or it can undergo condensation reactions to form imines and other derivatives. This versatility makes it a valuable starting material for the construction of complex molecular architectures for various research and industrial purposes. The development of new synthetic methodologies often relies on the availability of such adaptable building blocks. scholaris.ca

Contribution to the Design of Novel Chemical Scaffolds for Research and Development

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. plos.org While the focus of this article is on chemical technologies, the principles of molecular design are transferable. The rigid yet conformationally flexible nature of the biphenyl unit allows it to present appended functional groups in defined spatial orientations, making it an excellent core for building novel chemical scaffolds.

The specific substitution pattern of this compound, with fluorine, methoxy, and amine groups, provides multiple points for diversification. This allows for the systematic exploration of chemical space in the development of new molecules with tailored properties. For example, in materials science, this scaffold could be used to design new liquid crystals, with the biphenyl core providing the necessary mesogenic properties. science.gov The amine group allows for the attachment of various side chains, which can be used to fine-tune the liquid crystalline phase behavior. The fluorine and methoxy groups can influence properties such as dipole moment and intermolecular interactions, which are crucial for the performance of liquid crystal displays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-4'-methoxybiphenyl-3-amine in academic laboratories?

- Methodology : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., 3-amino-4-fluorophenylboronic acid and 4-bromo-4'-methoxybiphenyl). Alternatively, nucleophilic aromatic substitution (SNAr) may be employed for introducing the methoxy group. Reaction conditions (e.g., Pd catalysts, base, temperature) should be optimized to enhance yield and purity .

- Key Considerations : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at 4' and fluorine at 4). Chemical shifts for aromatic protons should align with biphenyl amine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (C₁₃H₁₁FNO₂, expected [M+H]⁺ = 232.0874) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) .

Q. What are the common chemical reactions involving this compound?

- Reactivity :

- Oxidation : The amine group can oxidize to nitroso or nitro derivatives under strong oxidizing conditions (e.g., H₂O₂/acid) .

- Substitution : The fluorine atom may undergo nucleophilic substitution with amines or alkoxides .

- Electrophilic Aromatic Substitution (EAS) : The electron-rich methoxy group directs EAS to the para position of the biphenyl system .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR signals may arise from rotational isomerism in the biphenyl system. Variable-temperature NMR or computational modeling (DFT) can clarify dynamic effects .

- Validation : Cross-validate using complementary techniques (e.g., X-ray crystallography or 2D NMR) to confirm substituent positions .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Optimization :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance SNAr reactivity for methoxy introduction .

- Workflow Design : Use flow chemistry for exothermic steps (e.g., halogenation) to improve scalability and safety .

Q. How to evaluate the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Amine protonation at low pH may reduce solubility .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

Q. What are the potential biological targets and pharmacological implications of this compound?

- Biological Screening :

- Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms or kinases, given structural similarity to bioactive biphenylamines .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Compare with analogs to establish structure-activity relationships (SAR) .

- Mechanistic Insights : Molecular docking studies can predict binding modes to targets like estrogen receptors (due to methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.